molecular formula C9H11NO2 B1585226 4-Amino-2,5-dimethylbenzoic acid CAS No. 21339-73-1

4-Amino-2,5-dimethylbenzoic acid

Cat. No.: B1585226
CAS No.: 21339-73-1
M. Wt: 165.19 g/mol
InChI Key: HSYBVYPGCXPQCA-UHFFFAOYSA-N
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Description

4-Amino-2,5-dimethylbenzoic acid is an organic compound with the molecular formula C9H11NO2 It is a derivative of benzoic acid, where the benzene ring is substituted with an amino group at the 4-position and two methyl groups at the 2- and 5-positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2,5-dimethylbenzoic acid typically involves the nitration of 2,5-dimethylbenzoic acid followed by reduction of the nitro group to an amino group. The nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then reduced using a reducing agent such as iron powder in the presence of hydrochloric acid to yield the desired amino compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, which allow for better control over reaction conditions and higher yields.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2,5-dimethylbenzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in electrophilic substitution reactions, such as diazotization followed by coupling with other aromatic compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Sodium nitrite and hydrochloric acid for diazotization, followed by coupling with phenols or amines.

Major Products Formed

    Oxidation: 4-Nitro-2,5-dimethylbenzoic acid.

    Reduction: 4-Amino-2,5-dimethylbenzyl alcohol.

    Substitution: Various azo compounds when coupled with aromatic amines or phenols.

Scientific Research Applications

4-Amino-2,5-dimethylbenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2,5-dimethylbenzoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4,5-dimethylbenzoic acid
  • 4-Amino-2,6-dimethylbenzoic acid
  • 4-Amino-3,5-dimethylbenzoic acid

Uniqueness

4-Amino-2,5-dimethylbenzoic acid is unique due to the specific positioning of its amino and methyl groups, which influence its chemical reactivity and interactions. This positional isomerism can result in different physical and chemical properties compared to its similar compounds, making it suitable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

4-amino-2,5-dimethylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-5-4-8(10)6(2)3-7(5)9(11)12/h3-4H,10H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYBVYPGCXPQCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60292065
Record name 4-amino-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21339-73-1
Record name 21339-73-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80188
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-amino-2,5-dimethylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60292065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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